molecular formula C19H39N3S B14928121 5-Hexadecyl-1,3,5-triazinane-2-thione CAS No. 58473-98-6

5-Hexadecyl-1,3,5-triazinane-2-thione

Cat. No.: B14928121
CAS No.: 58473-98-6
M. Wt: 341.6 g/mol
InChI Key: AAWLVDRQCJWLBM-UHFFFAOYSA-N
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Description

5-Hexadecyl-1,3,5-triazinane-2-thione is a chemical compound belonging to the class of triazinanes It is characterized by a hexadecyl chain attached to a triazinane ring, which contains a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexadecyl-1,3,5-triazinane-2-thione typically involves the reaction of 1,3,5-triazinane derivatives with hexadecyl isothiocyanate. The reaction is carried out under controlled conditions, often at elevated temperatures to facilitate the formation of the desired product . The process may involve the use of solvents such as benzene or ethyl acetate to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as microwave-assisted synthesis to improve reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Hexadecyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 5-Hexadecyl-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hexadecyl-1,3,5-triazinane-2-thione is unique due to its long hexadecyl chain, which imparts distinct hydrophobic properties and enhances its interaction with lipid membranes. This structural feature differentiates it from other triazinane derivatives and contributes to its specific applications in various fields .

Properties

CAS No.

58473-98-6

Molecular Formula

C19H39N3S

Molecular Weight

341.6 g/mol

IUPAC Name

5-hexadecyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C19H39N3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-20-19(23)21-18-22/h2-18H2,1H3,(H2,20,21,23)

InChI Key

AAWLVDRQCJWLBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1CNC(=S)NC1

Origin of Product

United States

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